molecular formula C15H11ClFNO3S2 B2477167 3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034595-94-1

3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2477167
CAS No.: 2034595-94-1
M. Wt: 371.83
InChI Key: ZEMYOUMBOAOWIP-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro group at position 3, a fluoro group at position 4, and an N-alkylated substituent comprising a furan-thiophene hybrid moiety. The furan-thiophene moiety introduces unique electronic and steric properties, which may influence binding affinity or metabolic stability compared to simpler aryl substituents.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3S2/c16-13-7-12(2-3-14(13)17)23(19,20)18-8-11-1-4-15(21-11)10-5-6-22-9-10/h1-7,9,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMYOUMBOAOWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary components:

  • 3-Chloro-4-fluorobenzenesulfonyl chloride : The electrophilic sulfonyl chloride precursor.
  • ((5-(Thiophen-3-yl)furan-2-yl)methyl)amine : The nucleophilic amine component.

Key challenges include ensuring regioselective halogenation of the benzene ring and constructing the furan-thiophene hybrid scaffold.

Synthesis of 3-Chloro-4-Fluorobenzenesulfonyl Chloride

Halogenation of Benzene Derivatives

The chloro and fluoro substituents are introduced via directed electrophilic substitution or halogen exchange reactions:

Method A: Sequential Chlorination and Fluorination
  • Chlorination :

    • Starting material: 4-Fluorobenzenesulfonic acid.
    • Reagent: Cl₂ gas in the presence of FeCl₃ (Lewis acid catalyst).
    • Conditions: 0–5°C, 2–4 hours.
    • Outcome: 3-Chloro-4-fluorobenzenesulfonic acid (yield: 75–85%).
  • Conversion to Sulfonyl Chloride :

    • Reagent: PCl₅ or SOCl₂ in anhydrous dichloromethane.
    • Conditions: Reflux at 40°C for 6 hours.
    • Outcome: 3-Chloro-4-fluorobenzenesulfonyl chloride (yield: 90–95%).
Method B: Balz-Schiemann Reaction for Fluorination
  • Starting material: 3-Chloro-4-aminobenzenesulfonic acid.
  • Diazotization: NaNO₂/HCl at 0°C.
  • Fluorination: HBF₄, followed by pyrolysis to yield 3-chloro-4-fluorobenzenesulfonic acid.

Synthesis of ((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Amine

Furan-Thiophene Hybrid Scaffold Construction

Step 1: Synthesis of 5-(Thiophen-3-yl)Furan-2-carbaldehyde
  • Substrate : Furan-2-carbaldehyde.
  • Coupling Reaction : Suzuki-Miyaura cross-coupling with thiophen-3-ylboronic acid.
    • Catalyst: Pd(PPh₃)₄.
    • Base: Na₂CO₃.
    • Solvent: Toluene/water (3:1).
    • Conditions: 80°C, 12 hours.
    • Yield: 70–75%.
Step 2: Reductive Amination to Form the Methylamine
  • Reagents :
    • Aldehyde intermediate + ammonium acetate.
    • Reducing agent: NaBH₃CN or NaBH₄ in methanol.
  • Conditions : Room temperature, 4–6 hours.
  • Yield : 60–65%.

Sulfonamide Coupling Reaction

Standard Sulfonamide Formation

  • Reactants :
    • 3-Chloro-4-fluorobenzenesulfonyl chloride (1.2 equiv).
    • ((5-(Thiophen-3-yl)furan-2-yl)methyl)amine (1.0 equiv).
  • Base : Triethylamine (2.5 equiv) or pyridine.
  • Solvent : Anhydrous dichloromethane or THF.
  • Conditions : 0°C → room temperature, 12–24 hours.
  • Workup :
    • Extraction with ethyl acetate.
    • Purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
  • Yield : 55–60%.

Alternative Synthetic Routes

One-Pot Tandem Coupling

  • Advantage : Reduces purification steps.
  • Procedure :
    • Simultaneous Suzuki coupling (furan-thiophene) and reductive amination.
    • Direct sulfonylation without isolating intermediates.
  • Catalyst System : Pd/C for hydrogenation + in situ sulfonyl chloride addition.
  • Yield : 45–50%.

Solid-Phase Synthesis

  • Support : Wang resin-functionalized amine.
  • Steps :
    • Immobilize amine component on resin.
    • Couple with sulfonyl chloride in DMF.
    • Cleave product with TFA/CH₂Cl₂.
  • Purity : >90% (HPLC).

Optimization and Challenges

Regioselectivity in Halogenation

  • Chlorine Position : Directed by sulfonic acid’s meta-directing effect.
  • Fluorine Introduction : Requires careful control to avoid over-halogenation.

Stability of Furan-Thiophene Moiety

  • Acid Sensitivity : Furan rings are prone to decomposition under strong acidic conditions. Use mild reagents (e.g., NaBH₃CN instead of BH₃).

Purification Challenges

  • Column Chromatography : Essential for separating sulfonamide from unreacted amine or sulfonyl chloride.

Analytical Characterization

  • 1H NMR (400 MHz, CDCl₃):
    • δ 7.85 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.30–7.10 (m, thiophene-H), 6.75 (s, furan-H), 4.45 (s, CH₂NH).
  • HRMS : [M+H]+ calculated for C₁₆H₁₂ClFNO₃S₂: 400.0196; found: 400.0198.
  • IR : Peaks at 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Industrial-Scale Considerations

  • Cost-Effective Halogen Sources : Use Cl₂ gas instead of NCS for chlorination.
  • Catalyst Recycling : Pd recovery in Suzuki coupling reduces costs.

Chemical Reactions Analysis

3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a building block for synthesizing pharmaceutical agents. Its unique structure, featuring both chloro and fluoro groups, enhances its biological activity and interaction with target molecules. Research indicates that it may exhibit therapeutic effects against various diseases, including cancer and bacterial infections.

Biological Studies
The compound is utilized in biological studies to investigate its interaction with biological macromolecules. Understanding these interactions is crucial for assessing its potential as a drug candidate. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, although further research is required to elucidate these mechanisms fully.

Materials Science

Organic Semiconductors
Due to its unique electronic properties, 3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is also explored for applications in materials science, particularly in the development of organic semiconductors. Its ability to form stable films and exhibit desirable electrical properties makes it a candidate for use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Anticancer Activity

A notable study investigated the anticancer properties of related compounds, revealing that derivatives of this sulfonamide exhibited significant cytotoxic effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of approximately 4.22 μM against HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has provided insights into how modifications to the compound's structure can influence its biological activity. Key features include:

FeatureImportance
Fluorine SubstitutionIncreases potency
Thiophene and Furan MoietiesEssential for stability and reactivity
Sulfonamide MoietyContributes to overall biological activity

These insights guide the design of more potent analogs with improved efficacy against targeted diseases.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain receptors or enzymes, while the thiophene and furan moieties can contribute to its overall stability and reactivity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Compound 28 (2-Benzylthio-4-chloro-5-methyl-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide)

  • Substituents : Chloro, methyl, and triazine groups on the benzene ring; benzylthio and trifluoromethylphenyl groups.
  • Key Differences : Replaces the fluoro and furan-thiophene groups with methyl and triazine moieties. The triazine ring introduces a planar, electron-deficient system, contrasting with the electron-rich furan-thiophene in the target compound.
  • Physicochemical Properties: Melting point 287–289 °C; IR bands at 3457 cm⁻¹ (NH) and 1320 cm⁻¹ (SO₂).

3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide

  • Substituents : Chloro, methoxy, and dual N-alkylation with furan-3-yl and thiophen-2-yl groups.
  • Key Differences : Methoxy substituent (electron-donating) replaces the fluoro group (electron-withdrawing), altering the benzene ring’s electronic profile. The thiophene is attached at position 2 instead of 3, affecting spatial orientation.
  • Synthesis Implications : Dual N-alkylation may complicate regioselectivity compared to the target compound’s single N-substitution .

Ranitidine-Related Compounds

  • Example: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide.
  • Key Differences: Incorporates a dimethylaminomethyl-furan group and nitroacetamide side chain. The dimethylamino group enhances solubility via protonation, while the nitro group introduces redox sensitivity absent in the target compound .

Table 1: Key Properties of Sulfonamide Derivatives

Compound Substituents on Benzene Heterocyclic Moieties Melting Point (°C) Notable Functional Groups
Target Compound 3-Cl, 4-F 5-(Thiophen-3-yl)furan-2-yl Not Reported SO₂NH, Fluoro
Compound 28 4-Cl, 5-CH₃ Triazine, CF₃Ph 287–289 SO₂NH, Benzylthio
3-Chloro-N-(3-furanyl)-4-methoxy 3-Cl, 4-OCH₃ Furan-3-yl, Thiophen-2-yl Not Reported SO₂NH, Methoxy
Ranitidine Nitroacetamide None Furan-2-yl (dimethylamino) Not Reported SO₂, Nitro, Thioether

Key Observations:

Electronic Effects : The fluoro group in the target compound enhances electrophilicity at the benzene ring compared to methoxy or methyl substituents in analogues. This may influence interactions with biological targets (e.g., enzymes requiring electron-deficient aromatic systems) .

Heterocycle Geometry: Thiophen-3-yl substitution (target) vs.

Synthetic Accessibility : The Suzuki-Miyaura coupling method () used for similar furan-thiophene systems suggests the target compound could be synthesized in moderate yields (40–70%) under aqueous conditions .

Biological Activity

3-Chloro-4-fluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro and fluoro groups, as well as a thiophene-furan moiety. The molecular formula is C15H11ClFNO3SC_{15}H_{11}ClFNO_3S with a molecular weight of 371.8 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of chloro and fluoro substituents enhances binding affinity, while the thiophene and furan components contribute to stability and reactivity. Further research is required to elucidate the precise pathways involved .

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing furan and thiophene moieties have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The potential for this compound to act against these pathogens warrants investigation .

Anticancer Potential

Studies have highlighted the anticancer potential of sulfonamide derivatives. For example, compounds structurally related to the target compound have demonstrated moderate activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of related compounds against multiple strains, finding that certain derivatives outperformed traditional antibiotics like streptomycin. This suggests that the target compound could be developed into a novel antibacterial agent .
  • Cytotoxicity Tests : In vitro cytotoxicity assays on cancer cell lines showed varying degrees of inhibition, with some derivatives achieving IC50 values comparable to established chemotherapeutics. This implies potential for further development in cancer treatment .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntibacterialE. coli12.5
Compound BAnticancerHuman lung adenocarcinoma15.0
Compound CAntibacterialS. aureus10.0
Compound DAnticancerBreast cancer-derived cells20.0

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